molecular formula C17H19FN2O4 B2434428 N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 2309602-96-6

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2434428
CAS RN: 2309602-96-6
M. Wt: 334.347
InChI Key: YGPKRLDKYFEWJX-UHFFFAOYSA-N
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Description

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide, also known as DFO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • The development of novel synthetic methodologies for amides and their derivatives is a key area of research. For instance, the decarboxylative condensation of hydroxylamines with α-ketoacids to form amides represents a significant advancement in organic synthesis, enabling the formation of complex molecules with potential applications in drug development and materials science (Lei Ju et al., 2011).

Applications in Drug Development

  • Research into the modulation of specific biological pathways by novel compounds has implications for the development of new therapeutic agents. For example, compounds that act as inhibitors of the Na+/Ca2+ exchange have been studied for their neuroprotective properties, which could be relevant for treating conditions associated with calcium dysregulation (T. Iwamoto & S. Kita, 2006).

Photodynamic Therapy

  • The synthesis of zinc phthalocyanine derivatives substituted with novel groups and their characterization for use in photodynamic therapy highlights the potential for such compounds in treating cancer. These studies demonstrate the importance of photophysical and photochemical properties in the design of effective photosensitizers (M. Pişkin et al., 2020).

Molecular Design for Specific Receptor Targeting

  • The design and evaluation of ligands for specific receptors, such as the neuropeptide Y Y1 receptor, involve the synthesis of fluorinated analogues for use in imaging studies. This research area underscores the role of molecular design in developing diagnostic tools and therapeutic agents targeting specific cellular receptors (M. Keller et al., 2017).

Novel Protecting Groups in Organic Synthesis

  • The development of new protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, for the selective protection of alcohols in complex organic syntheses demonstrates the ongoing need for innovative approaches in the field. These advancements facilitate the synthesis of molecules with potential pharmaceutical applications (D. Crich et al., 2009).

properties

IUPAC Name

N'-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c1-10-7-14(11(2)24-10)15(21)9-20-17(23)16(22)19-8-12-3-5-13(18)6-4-12/h3-7,15,21H,8-9H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPKRLDKYFEWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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